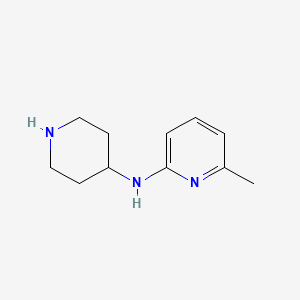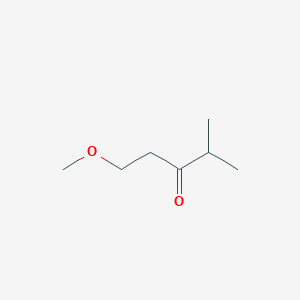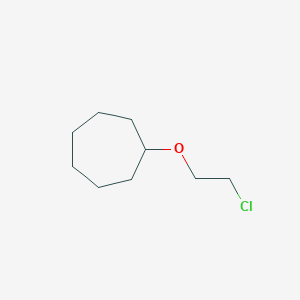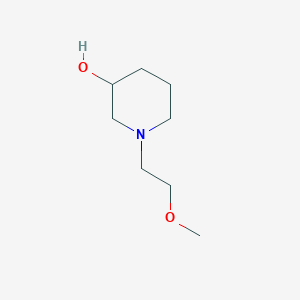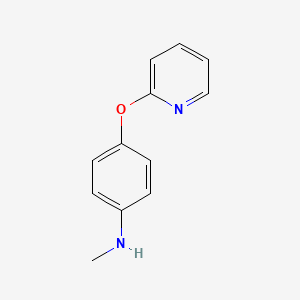![molecular formula C17H26BNO4S B1423131 4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione CAS No. 1335234-37-1](/img/structure/B1423131.png)
4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione
Übersicht
Beschreibung
The compound “4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling with aryl halides . They can also react with Lewis bases, and can undergo oxidation to form boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Boronic esters like the tetramethyl-1,3,2-dioxaborolane group in this compound are typically stable and can be stored under normal conditions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Borylation Reactions
This compound is utilized in organic synthesis, particularly in borylation reactions . It serves as a borylating agent that introduces a boron moiety into organic molecules, which is a crucial step in the synthesis of complex organic compounds. The tetramethyl-1,3,2-dioxaborolane moiety of the compound can react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is significant for creating new C-B bonds, which are essential in organic synthesis.
Transition Metal-Catalyzed Processes
The compound finds application in transition metal-catalyzed processes . It can participate in hydroboration reactions of alkyl or aryl alkynes and alkenes, which are facilitated by transition metal catalysts . These reactions are fundamental for the formation of boronate esters, which are versatile intermediates in organic chemistry.
Coupling Reactions
Another application is in coupling reactions , where the compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is particularly useful in cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for constructing biaryl compounds.
Asymmetric Synthesis
The compound is also employed in asymmetric synthesis . It can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is crucial for the synthesis of enantiomerically pure compounds, which have significant implications in pharmaceuticals and agrochemicals.
Fluorescent Probes and Analytical Reagents
Due to its boron-containing structure, the compound can serve as a fluorescent probe and analytical reagent . It can be used to detect and quantify various substances through fluorescence, making it valuable in analytical chemistry and diagnostics.
Diels-Alder Reactions
Lastly, the compound is used in Diels-Alder reactions . It can react with styrene and trans-β-nitrostyrene, facilitating the formation of carbon-carbon bonds in these cycloaddition reactions . This application is significant for constructing cyclic compounds, which are common structural motifs in natural products and pharmaceuticals.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)15-7-5-6-14(12-15)13-19-8-10-24(20,21)11-9-19/h5-7,12H,8-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEPLFMCAXGOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCS(=O)(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)
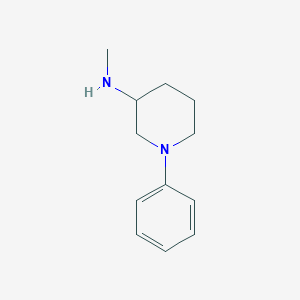
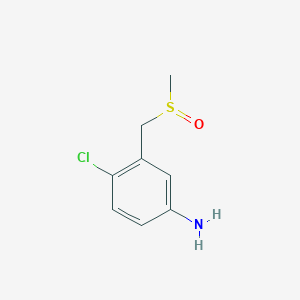

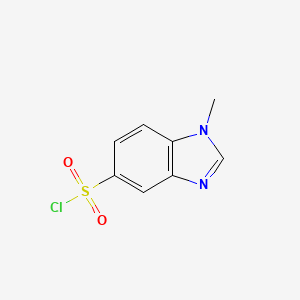
![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)
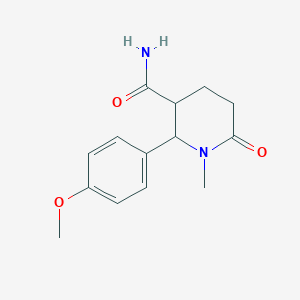
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)
